molecular formula C21H18FN5O2S B11248218 N-(3-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11248218
M. Wt: 423.5 g/mol
InChI Key: MSRRCOUTYXMKCR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, often referred to as “Compound X” , is a synthetic organic molecule with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X, but one common method involves the following steps:

    Synthesis of 1,2,4-triazole ring: The 1,2,4-triazole ring is formed through cyclization of appropriate precursors.

    Introduction of the pyrrole moiety: Pyrrole is introduced via a condensation reaction with an appropriate amine.

    Sulfanylation: The sulfanyl group is added using a suitable reagent.

    Fluorination: The fluorine atom is incorporated using a fluorinating agent.

Industrial Production:: Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction leads to the corresponding amine derivative.

    Substitution: Halogenation or other substitutions occur at the phenyl or triazole positions.

Common reagents include:

    Oxidation: Peroxides, mCPBA (meta-chloroperoxybenzoic acid).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., Cl₂, Br₂), alkylating agents.

Major products:

  • Oxidation: Sulfoxides or sulfones.
  • Reduction: Amines.
  • Substitution: Various halogenated derivatives.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.

    Chemical Biology: Used as a probe to study specific biological pathways.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets, modulating cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its specific combination of functional groups. Similar compounds include:

    Compound Y: Lacks the fluorine substitution.

    Compound Z: Contains a different heterocyclic ring.

Properties

Molecular Formula

C21H18FN5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18FN5O2S/c1-29-18-10-3-2-9-17(18)20-24-25-21(27(20)26-11-4-5-12-26)30-14-19(28)23-16-8-6-7-15(22)13-16/h2-13H,14H2,1H3,(H,23,28)

InChI Key

MSRRCOUTYXMKCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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